molecular formula C11H18ClN B1290625 2,4,6-Trimethylphenethylamine hydrochloride CAS No. 3167-10-0

2,4,6-Trimethylphenethylamine hydrochloride

Cat. No.: B1290625
CAS No.: 3167-10-0
M. Wt: 199.72 g/mol
InChI Key: JWLMPZNZDSXSQN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,4,6-Trimethylphenethylamine hydrochloride plays a significant role in biochemical reactions by acting as a monoamine reuptake inhibitor. This means it obstructs the reuptake of monoamines such as dopamine and norepinephrine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . The compound interacts with various enzymes and proteins involved in neurotransmitter metabolism and signaling pathways, enhancing the stimulation of postsynaptic receptors .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The increased levels of dopamine and norepinephrine due to the compound’s reuptake inhibition can lead to heightened cellular responses, affecting processes such as neurotransmission, mood regulation, and energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to monoamine transporters, inhibiting their function. This inhibition prevents the reuptake of neurotransmitters like dopamine and norepinephrine, resulting in their accumulation in the synaptic cleft . The compound’s interaction with these transporters and subsequent neurotransmitter accumulation leads to increased stimulation of postsynaptic receptors, altering neuronal communication and physiological responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained increases in neurotransmitter levels, which may have lasting impacts on cellular processes and overall physiological responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance neurotransmitter levels and improve mood and cognitive function. At higher doses, it can lead to toxic or adverse effects, including overstimulation of the nervous system and potential neurotoxicity . Understanding the dosage thresholds is essential for determining the compound’s safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of monoamines . The compound’s inhibition of monoamine reuptake can affect metabolic flux and alter metabolite levels, influencing overall neurotransmitter dynamics and physiological responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Studying the subcellular distribution of the compound can provide insights into its mechanisms of action and potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylphenethylamine hydrochloride typically involves the alkylation of 2,4,6-trimethylphenol with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylphenethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trimethylphenethylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies investigating the influence of various substances on the brain, nervous system, and physiological responses.

    Medicine: Explored for its potential therapeutic effects due to its role as a monoamine reuptake inhibitor.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethylphenethylamine hydrochloride is unique due to its specific structure and its role as a monoamine reuptake inhibitor. This property distinguishes it from other similar compounds, making it particularly valuable in research focused on neurotransmitter dynamics and related therapeutic applications .

Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-8-6-9(2)11(4-5-12)10(3)7-8;/h6-7H,4-5,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLMPZNZDSXSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00637613
Record name 2-(2,4,6-Trimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00637613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3167-10-0
Record name 3167-10-0
Source DTP/NCI
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Record name 2-(2,4,6-Trimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00637613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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